molecular formula C20H18ClNO5 B1584859 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy- CAS No. 25252-92-0

2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-

Cat. No.: B1584859
CAS No.: 25252-92-0
M. Wt: 387.8 g/mol
InChI Key: XIMFIRVKPMICRK-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- is a complex organic compound with a molecular formula of C19H16ClNO4. This compound is known for its unique structural features, including a naphthalene ring system, chloro and methoxy substituents, and a carboxamide group. It has applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- typically involves multi-step organic reactions. One common approach is the reaction of 2-naphthol with chloro-2,5-dimethoxyaniline in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the carboxamide bond. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding naphthoquinones.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions at the aromatic rings can introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid, and amines.

Major Products Formed

  • Oxidation: : Naphthoquinones and other oxidized derivatives.

  • Reduction: : Reduced naphthalene derivatives.

  • Substitution: : Substituted naphthalene derivatives with different functional groups.

Scientific Research Applications

2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- is unique due to its specific structural features and functional groups. Similar compounds include:

  • 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-

  • 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-3-hydroxy-

  • Pigment Red 146

These compounds share similarities in their core naphthalene structure but differ in their substituents and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5/c1-25-13-5-4-11-8-17(23)14(7-12(11)6-13)20(24)22-16-10-18(26-2)15(21)9-19(16)27-3/h4-10,23H,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMFIRVKPMICRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)NC3=CC(=C(C=C3OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067071
Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-
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Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25252-92-0
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-2-naphthalenecarboxamide
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Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-
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Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-
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Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-
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Record name N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamide
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Record name N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-2-naphthalenecarboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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